Methyl 5-bromo-2-hydroxynicotinate

Description

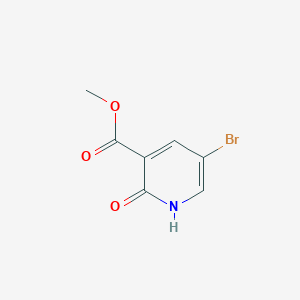

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZVFXMZHYRSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CNC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376899 | |

| Record name | Methyl 5-bromo-2-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120034-05-1 | |

| Record name | Methyl 5-bromo-2-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-hydroxynicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-bromo-2-hydroxynicotinate: A Comprehensive Technical Guide for Advanced Research

CAS Number: 120034-05-1

Authored by: A Senior Application Scientist

Introduction

Methyl 5-bromo-2-hydroxynicotinate is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural features, including a bromo substituent, a hydroxyl group, and a methyl ester on a pyridine core, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic characterization, and its critical role as a pharmaceutical intermediate. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key starting material in the development of novel therapeutics.[1][]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 120034-05-1 | [3] |

| Molecular Formula | C₇H₆BrNO₃ | [3] |

| Molecular Weight | 232.03 g/mol | [3] |

| Melting Point | 181-183 °C | [4] |

| Boiling Point | 346.4 °C at 760 mmHg | [4] |

| Appearance | Standard (often reported as a solid) | [4] |

| Purity | ≥98% (typical commercial grade) | [4] |

| Storage | Keep in a cool & dry place | [4] |

The structure of this compound, with the IUPAC name methyl 5-bromo-2-hydroxy-3-pyridinecarboxylate, is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism can influence its reactivity and spectroscopic properties.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that typically begins with a more readily available precursor. A logical and commonly employed synthetic strategy involves the bromination of 2-hydroxynicotinic acid followed by esterification.

Part 1: Synthesis of 5-bromo-2-hydroxynicotinic acid

The initial step is the selective bromination of 2-hydroxynicotinic acid. The hydroxyl group at the 2-position is an activating group, directing electrophilic substitution to the 5-position of the pyridine ring.

Experimental Protocol: Bromination of 2-hydroxynicotinic acid

-

Reaction Setup: In a well-ventilated fume hood, suspend 2-hydroxynicotinic acid in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding sodium salt. This increases the electron density of the pyridine ring, facilitating electrophilic attack.

-

Brominating Agent: A solution of sodium hypobromite is prepared by the slow addition of bromine to a cold, aqueous solution of sodium hydroxide.

-

Reaction: The sodium hypobromite solution is then added dropwise to the solution of the 2-hydroxynicotinate salt at a controlled temperature, typically with cooling in an ice bath.

-

Work-up: After the reaction is complete, the mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 5-bromo-2-hydroxynicotinic acid.

-

Purification: The crude product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.[5]

Part 2: Esterification to this compound

The second key transformation is the esterification of the carboxylic acid group of 5-bromo-2-hydroxynicotinic acid to its methyl ester. The Fischer-Speier esterification is a classic and efficient method for this conversion.[6][7][8][9]

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: 5-bromo-2-hydroxynicotinic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is carefully added to the solution.[10] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of time, typically several hours, to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. The organic layer is then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography to obtain a product of high purity.[10]

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The aromatic protons will likely appear as doublets in the downfield region, with their coupling constants providing information about their relative positions. The methyl protons will appear as a singlet, typically around 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will have the most downfield chemical shift (typically in the range of 160-175 ppm).[11][12][13] The carbons of the pyridine ring will appear in the aromatic region (around 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon of the ester group will be the most upfield signal (around 50-60 ppm).[11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (hydroxyl) | 3200-3600 | Broad band, indicating hydrogen bonding. |

| C-H stretch (aromatic) | 3000-3100 | Sharp peaks. |

| C-H stretch (methyl) | 2850-2960 | Sharp peaks. |

| C=O stretch (ester) | 1700-1750 | Strong, sharp peak. |

| C=C and C=N stretch (aromatic ring) | 1400-1600 | Multiple sharp peaks. |

| C-O stretch (ester) | 1100-1300 | Strong peak. |

| C-Br stretch | 500-600 | Peak in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.03 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[14][15][16][17][18] The pyridine ring itself is relatively stable, but fragmentation can occur through the loss of bromine or other substituents.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][][19] The presence of multiple functional groups allows for diverse chemical modifications, making it a key component in the construction of complex molecular scaffolds.

The pyridine moiety is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromo-substituent can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further molecular complexity. The hydroxyl and ester groups can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

While specific examples of blockbuster drugs synthesized directly from this compound are not widely publicized, its structural motif is present in numerous compounds under investigation for various therapeutic areas. Its utility lies in its ability to be readily incorporated into synthetic routes, enabling the efficient production of libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for the creation of novel pharmaceutical agents. This guide has provided a comprehensive overview of its key technical aspects to support its effective and safe utilization in the laboratory.

References

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P

- Mass Spectrometry - MSU chemistry. (URL: [Link])

- mass spectra - fragmentation p

- Fischer–Speier esterific

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])

- Fischer Esterification: Mechanism & Examples | NROChemistry. (URL: [Link])

- Fischer esterific

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P

- US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google P

- Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

- Pharma API Intermedi

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

- Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (URL: [Link])

- U.S. National Patent Classifications Used by CAS - CAS.org. (URL: [Link])

- Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2)

- Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (URL: [Link])

- FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol...

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (URL: [Link])

- 5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

- Methyl 5-bromo-2-hydroxybenzo

- 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. (URL: [Link])

- CN110997656A - 用作tlr7/8/9抑制剂的取代的吲哚化合物 - Google P

- This compound, CasNo.120034-05-1 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland). (URL: [Link])

- Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one.

- (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II)

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CasNo.120034-05-1 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 5. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. scienceready.com.au [scienceready.com.au]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

Methyl 5-bromo-2-hydroxynicotinate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-hydroxynicotinate

Introduction

This compound is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where the pyridine scaffold is a common motif in bioactive compounds.[1] Understanding its physical properties is paramount for its effective use in research and development, enabling scientists to design synthetic routes, develop purification strategies, and ensure safe handling.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in available technical data. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.

Chemical Structure and Identifiers:

-

Chemical Name: this compound[2]

-

Synonyms: Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate[2]

-

SMILES: COC(=O)C1=CN=C(C=C1Br)O

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in various physical states and its interaction with other substances. These parameters are crucial for predicting reaction conditions, selecting appropriate solvents, and designing purification methods. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | White to pale brown solid | [4] (isomer) |

| Melting Point | 181-183 °C | [2] |

| Boiling Point | 346.4 °C at 760 mmHg | [2] |

| Density | 1.737 g/cm³ | [2] |

| pKa (Predicted) | 8.50 ± 0.10 | [4] (isomer) |

| Vapor Pressure | 5.76E-05 mmHg at 25°C | [2] |

Discussion of Properties:

-

Melting Point: The relatively high melting point of 181-183 °C is indicative of a stable crystalline lattice structure.[2] This stability is likely due to intermolecular hydrogen bonding between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) or the ring nitrogen of another, in addition to dipole-dipole interactions arising from the polar C-Br and ester groups.

-

Boiling Point: The high boiling point further corroborates the presence of strong intermolecular forces that require significant thermal energy to overcome.[2]

-

Density: With a density of 1.737 g/cm³, the compound is significantly denser than water, a characteristic often observed in brominated organic molecules due to the high atomic mass of bromine.[2]

-

pKa: The predicted pKa of 8.50 for the isomeric Methyl 5-bromo-6-hydroxynicotinate suggests that the hydroxyl group is weakly acidic, typical for a hydroxypyridine which exists in tautomeric equilibrium with its pyridone form.[4] This acidity is a critical factor in designing reactions involving deprotonation of the hydroxyl group.

Section 2: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecular structure.

Expected ¹H NMR Spectrum:

-

Aromatic Protons (2H): The two protons on the pyridine ring are expected to appear as doublets in the aromatic region (~7.5-8.5 ppm). Their distinct chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and methyl ester substituents.

-

Hydroxyl Proton (1H): A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

-

Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected in the upfield region (~3.8-4.0 ppm).

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (~165-170 ppm).

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts determined by the attached functional groups. The carbon bearing the bromine atom (C-Br) would be shifted upfield compared to the others due to the heavy atom effect.

-

Methyl Carbon: The methyl carbon of the ester group will appear in the upfield region (~50-55 ppm).

Standard Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often suitable for compounds with hydroxyl groups to observe the -OH proton signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

Place the tube in the NMR spectrometer to acquire the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.

Expected Characteristic IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.[5][6]

-

C-H Stretch (Aromatic/Methyl): Aromatic C-H stretching vibrations typically appear between 3100-3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found between 3000-2850 cm⁻¹.[5][6]

-

C=O Stretch (Ester): A strong, sharp absorption band between 1760-1690 cm⁻¹ is expected for the ester carbonyl group.[5][6]

-

C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring.

-

C-O Stretch (Ester): A strong band in the 1320-1210 cm⁻¹ range is indicative of the C-O single bond stretch of the ester.[5][6]

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 690-515 cm⁻¹, corresponds to the C-Br stretching vibration.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak.

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: one for [C₇H₆⁷⁹BrNO₃]⁺ and another at two mass units higher for [C₇H₆⁸¹BrNO₃]⁺.

-

Exact Mass: The calculated monoisotopic mass is 230.95311 Da, which can be confirmed using high-resolution mass spectrometry (HRMS).[2][7]

Section 3: Synthesis and Purification Overview

The purity of a compound is intrinsically linked to its synthesis and subsequent purification. An understanding of these processes provides insight into potential impurities that may affect its physical properties.

Synthesis Pathway

While multiple synthetic routes may exist, one documented approach for a closely related isomer involves the diazotization of an amino precursor followed by hydrolysis.[1] This common transformation in aromatic chemistry replaces an amino group with a hydroxyl group.

A generalized workflow for this type of synthesis is illustrated below.

Caption: Generalized synthetic workflow from an amino-precursor.

Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

General Recrystallization Procedure:

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable system.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. METHYL 5-BROMO-6-HYDROXYNICOTINATE | 381247-99-0 [amp.chemicalbook.com]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

Methyl 5-bromo-2-hydroxynicotinate molecular weight

An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxynicotinate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This valuable heterocyclic building block is a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document provides an in-depth exploration of its core properties, validated synthesis and purification protocols, and its strategic application in modern drug discovery, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

This compound (CAS No: 120034-05-1) is a substituted pyridine derivative. The strategic placement of the bromine atom, hydroxyl group, and methyl ester on the pyridine ring makes it a versatile synthon for creating complex molecular architectures. The hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form, a critical consideration for its reactivity.

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 232.03 g/mol | [1][2][3] |

| Exact Mass | 230.95311 Da | [3] |

| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |

| CAS Number | 120034-05-1 | [1] |

| Melting Point | 181-183 °C | [3] |

| Boiling Point (Est.) | 346.4 °C at 760 mmHg | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is not widely reported in peer-reviewed journals but is described in patent literature, highlighting its importance as a commercial intermediate. A common and effective strategy involves the diazotization of an amino-precursor followed by hydrolysis.

Synthetic Pathway Overview

The described method provides a reliable route starting from 2-amino-5-bromoisonicotinic acid methyl ester. The choice of a diazotization reaction is a classic and robust method in synthetic organic chemistry for converting an aromatic amine into a wide variety of functional groups; in this case, a hydroxyl group. The process is cost-effective and relatively straightforward to implement in a laboratory setting.[4]

Caption: Workflow for product purification and quality control.

Protocol: Recrystallization

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

If the solution has colored impurities, it can be treated with activated charcoal and hot-filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization: The identity and purity of the final product must be confirmed. Commercial suppliers provide access to characterization data, including NMR and mass spectrometry, which serve as a benchmark. [2][5]* ¹H NMR: To confirm the chemical structure.

-

LC-MS: To confirm the molecular weight (identity) and assess purity.

-

HPLC: To provide a quantitative measure of purity (e.g., >97%).

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. Modern drug discovery relies on such versatile scaffolds to rapidly generate libraries of compounds for screening. [6]

Caption: Role as a versatile building block in drug discovery.

-

Cross-Coupling Reactions: The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring the chemical space around a core scaffold.

-

Ester Modification: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many drugs, using standard peptide coupling reagents.

-

Hydroxyl Group Functionalization: The hydroxyl group can be alkylated or acylated to further modify the molecule's properties, such as solubility, lipophilicity, and metabolic stability.

The strategic use of this intermediate enables the efficient construction of compound libraries, accelerating the identification of new therapeutic agents for a range of diseases. [6]

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is considered to cause skin irritation. [3]Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Keep in a cool, dry place in a tightly sealed container. [3]

References

- Google Patents.

- PubChem.

- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

- National Center for Biotechnology Information.

- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 5. METHYL 5-BROMO-6-HYDROXYNICOTINATE(381247-99-0) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Methyl 5-bromo-2-hydroxynicotinate structure elucidation

An In-depth Technical Guide: Structure Elucidation of Methyl 5-bromo-2-hydroxynicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry. We will proceed through a logical sequence of analytical experiments, from initial molecular formula confirmation by mass spectrometry to the detailed mapping of atomic connectivity using advanced nuclear magnetic resonance techniques. Each step is detailed with the underlying scientific rationale, field-proven protocols, and data interpretation strategies, providing researchers with a robust framework for the unambiguous characterization of complex small molecules.

Introduction: The Analytical Challenge

This compound (C₇H₆BrNO₃) belongs to the substituted pyridine class of compounds.[1][2] Derivatives of nicotinic acid are prevalent in pharmaceuticals and natural products, making the precise characterization of new analogues fundamentally important.[3][4] The presence of multiple substituents on the pyridine ring necessitates a rigorous analytical approach to unequivocally determine their regiochemistry. While the chemical name suggests a specific arrangement, it is imperative to validate this proposed structure through empirical data.

This guide employs a synergistic combination of analytical techniques, each providing a unique piece of the structural puzzle:

-

Mass Spectrometry (MS): For exact mass determination and molecular formula validation.

-

Infrared (IR) Spectroscopy: For the identification of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D): For mapping the complete covalent framework and establishing atomic connectivity.

The workflow is designed to be a self-validating system, where the data from each technique corroborates the findings of the others, culminating in a high-confidence structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the first step is to confirm the elemental composition.

2.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for confirming the elemental composition of a compound. Unlike nominal mass spectrometry, it measures the mass-to-charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to distinguish between compounds with the same nominal mass but different elemental formulas. For a compound containing bromine, HRMS is also critical for observing the characteristic isotopic pattern, providing an immediate and powerful validation point.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing a strong molecular ion peak.

-

Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

-

Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value for [C₇H₆BrNO₃+H]⁺ | Observed Data |

| Monoisotopic Mass | 231.9604 Da | To be determined |

| ⁷⁹Br Isotope Peak (A) | 231.9604 Da (100% relative abundance) | To be determined |

| ⁸¹Br Isotope Peak (A+2) | 233.9583 Da (97.3% relative abundance) | To be determined |

| Mass Accuracy | N/A | < 5 ppm |

Trustworthiness: The observation of a doublet peak with an approximate 1:1 intensity ratio, separated by ~2 Da, is the hallmark of a monobrominated compound. The measured masses for both isotopic peaks must align with the calculated values within the instrument's mass accuracy tolerance (e.g., 5 ppm) to confidently confirm the elemental formula C₇H₆BrNO₃.

2.2. Degree of Unsaturation (DoU)

From the confirmed formula C₇H₆BrNO₃, the DoU is calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (6/2) - (1/2) + (1/2) = 5 A DoU of 5 is consistent with the proposed structure, which contains a pyridine ring (4 degrees: 3 double bonds + 1 ring) and a carbonyl group (1 degree).

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive snapshot of the functional groups present in a molecule. By identifying characteristic vibrations, we can quickly verify the presence of the hydroxyl, carbonyl, and aromatic moieties suggested by the compound's name.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3200–2800 (broad) | O–H stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. Broadness suggests hydrogen bonding. |

| ~3100–3000 | C–H stretch | Aromatic C-H | Indicates the pyridine ring protons. |

| ~2960 | C–H stretch | Aliphatic C-H | Corresponds to the methyl ester group. |

| ~1720 | C=O stretch | Ester Carbonyl | Strong, sharp peak confirming the methyl ester. |

| ~1600, ~1470 | C=C / C=N stretch | Aromatic Ring | Characteristic vibrations of the pyridine ring skeleton.[8] |

| ~1250 | C–O stretch | Ester C-O | Confirms the ester linkage. |

| ~600-500 | C–Br stretch | Carbon-Bromine | Evidence for the bromo-substituent. |

Trustworthiness: The collective presence of these bands provides strong, corroborating evidence for the key functional groups, aligning perfectly with the structural hypothesis generated from the molecular formula.

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for small molecule structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this analysis, a high-field NMR spectrometer (≥400 MHz) is essential for resolving coupling patterns.

Visualization: Overall NMR Structure Elucidation Workflow

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

4.1. ¹H NMR: Proton Environment Analysis

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -OH). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to TMS. Integrate all signals.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-4 | ~8.2 | d | 1H | Aromatic H | Deshielded by adjacent N and Br. |

| H-6 | ~8.0 | d | 1H | Aromatic H | Deshielded by adjacent N. |

| -OCH₃ | ~3.9 | s | 3H | Methyl Ester | Typical chemical shift for ester methyl protons. |

| -OH | ~11-13 | br s | 1H | Hydroxyl H | Broad, downfield signal due to acidity and H-bonding; disappears on D₂O exchange. |

d = doublet, s = singlet, br s = broad singlet

4.2. ¹³C NMR: Carbon Skeleton Analysis

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.[9]

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52).

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-7 | ~165 | C=O (Ester) | Carbonyl carbons are highly deshielded. |

| C-2 | ~160 | C-OH | Oxygen attachment causes significant downfield shift. |

| C-6 | ~145 | Ar C-H | Aromatic carbon adjacent to nitrogen. |

| C-4 | ~142 | Ar C-H | Aromatic carbon adjacent to nitrogen. |

| C-3 | ~115 | Ar C-COOCH₃ | Shielded relative to other ring carbons. |

| C-5 | ~105 | Ar C-Br | Carbon attached to bromine is significantly shielded (heavy atom effect). |

| C-8 | ~53 | -OCH₃ | Typical chemical shift for an ester methyl carbon. |

4.3. 2D NMR: Unambiguous Connectivity Mapping

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. For this molecule, the key challenge is to prove the 5-bromo and 2-hydroxy substitution pattern. HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment here, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece the molecular puzzle together.

Interpretation & Trustworthiness:

-

COSY (Correlation Spectroscopy): A cross-peak between the two aromatic proton signals (~8.2 and ~8.0 ppm) would confirm that they are coupled to each other, likely in an ortho or meta relationship. Given the substitution pattern, a 4-bond coupling (meta) is expected between H-4 and H-6, which would appear as a weak cross-peak.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It would show correlations between:

-

δH ~8.2 ↔ δC ~142 (Assigns H-4 and C-4)

-

δH ~8.0 ↔ δC ~145 (Assigns H-6 and C-6)

-

δH ~3.9 ↔ δC ~53 (Assigns -OCH₃ protons and C-8)

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for placing the substituents.

Visualization: Key HMBC and COSY Correlations

Caption: Key 2D NMR correlations confirming substituent positions.

-

Methyl Protons (δH ~3.9): A strong correlation to the carbonyl carbon C-7 (δC ~165) confirms the methyl ester group.

-

H-6 Proton (δH ~8.0): Correlations to C-2 (the carbon bearing the -OH) and C-5 (the carbon bearing the -Br) are expected. This places H-6 between these two substituted carbons.

-

H-4 Proton (δH ~8.2): Correlations to C-2, C-5, and C-3 (the carbon bearing the ester) are expected. The correlation to C-5 is particularly diagnostic.

The combined HMBC data unequivocally locks the bromine atom at the C-5 position and the hydroxyl group at the C-2 position, thereby confirming the structure as this compound.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound serves as a model for modern analytical chemistry, where no single technique is sufficient. The process followed a logical progression:

-

HRMS confirmed the correct elemental formula, C₇H₆BrNO₃, and the presence of a single bromine atom.

-

IR Spectroscopy provided rapid verification of the required functional groups: -OH, C=O, aromatic ring, and -OCH₃.

-

1D NMR (¹H and ¹³C) provided a complete inventory of all carbon and proton environments.

-

2D NMR (COSY, HSQC, and HMBC) served as the ultimate arbiter, piecing together the atomic fragments and definitively establishing the connectivity and regiochemistry of the substituents on the pyridine ring.

Each piece of data reinforces the others, leading to the unambiguous confirmation of the molecule's structure. This rigorous, multi-technique workflow ensures the highest level of scientific integrity and is essential for researchers in chemical synthesis and drug development.

References

- SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.

- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.

- Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- Physical Chemistry Chemical Physics. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.

- CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- National Institutes of Health. (2012). Methyl 5-bromo-2-hydroxybenzoate.

- ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives.

- PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.

- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chimia.ch [chimia.ch]

- 9. chem.libretexts.org [chem.libretexts.org]

Methyl 5-bromo-2-hydroxynicotinate spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural complexity, arising from the interplay of a brominated pyridine core, a hydroxyl group, and a methyl ester, necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of a 2-hydroxypyridine moiety also introduces the potential for keto-enol tautomerism, which can be observed spectroscopically.

This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound. The focus is on the practical interpretation of the spectra, grounded in the fundamental principles of each technique and the specific structural features of the molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation for interpreting its spectroscopic output.

-

Melting Point: 181-183 °C[3]

The structure contains several key features that will be diagnostic in its spectra: two aromatic protons, a methyl ester group, and a hydroxyl group capable of tautomerizing to a pyridone form.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis is typically performed in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), which can solubilize the polar structure and allow for the observation of exchangeable protons (OH and NH).

Experimental Protocol: NMR Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Assignments can be unequivocally confirmed using 2D NMR experiments like HSQC and HMBC.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The 2-hydroxypyridine structure exists in equilibrium with its 2-pyridone tautomer. In DMSO, the pyridone form often predominates, meaning the "hydroxyl" proton is actually on the nitrogen atom (N-H).

Expected ¹H NMR Signals (in DMSO-d₆)

| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| N-H (Pyridone) | ~12.0 | Broad Singlet | 1H | The acidic proton on the nitrogen is highly deshielded and often appears as a broad signal due to exchange. |

| H-6 | ~8.1 | Doublet (d) | 1H | This proton is adjacent to the electronegative nitrogen and is deshielded. It is split by the neighboring H-4 proton (⁴J coupling). |

| H-4 | ~7.9 | Doublet (d) | 1H | This proton is deshielded by the ring structure and the adjacent bromine. It is split by the H-6 proton. |

| -OCH₃ (Ester) | ~3.8 | Singlet (s) | 3H | Methyl protons of the ester group appear as a sharp singlet in a typical region for this functional group. |

Note: The residual proton peak for DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water peak in DMSO-d₆ is commonly observed as a broad singlet around 3.3 ppm. These should be disregarded during spectral analysis.[5][6][7]

Caption: Key proton assignments for ¹H NMR analysis.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

Expected ¹³C NMR Signals (in DMSO-d₆)

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |

|---|---|---|

| C=O (Ester) | ~165 | The ester carbonyl carbon is highly deshielded and appears in the characteristic downfield region.[8] |

| C=O (Pyridone) | ~160 | The C-2 carbon, part of the pyridone tautomer, is also a carbonyl and appears significantly downfield. |

| C-4 | ~142 | Aromatic carbon adjacent to the electron-withdrawing bromine atom. |

| C-6 | ~140 | Aromatic carbon adjacent to the ring nitrogen. |

| C-3 | ~118 | Aromatic carbon bearing the ester group. |

| C-5 | ~105 | The carbon directly bonded to bromine (C-Br) is shielded by the halogen but its signal is often of lower intensity.[8] |

| -OCH₃ (Ester) | ~52 | The methyl carbon of the ester is found in the typical upfield region for sp³ carbons bonded to oxygen.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3100-2800 | N-H Stretch | Amide (Pyridone) | A broad band indicative of the N-H group involved in hydrogen bonding. |

| ~3050 | C-H Stretch | Aromatic | Confirms the presence of the pyridine ring. |

| ~2950 | C-H Stretch | Aliphatic (-CH₃) | Corresponds to the methyl group of the ester. |

| ~1720 | C=O Stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl.[9] |

| ~1660 | C=O Stretch | Amide (Pyridone) | Strong absorption from the pyridone carbonyl. |

| 1600-1450 | C=C / C=N Stretch | Aromatic Ring | Multiple bands confirming the pyridine ring skeleton. |

| ~1250 | C-O Stretch | Ester | Strong absorption from the ester C-O single bond. |

| ~600 | C-Br Stretch | Aryl Halide | Indicates the presence of the carbon-bromine bond. |

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Analyze in positive or negative ion mode. For this molecule, positive mode ([M+H]⁺) is highly effective.

-

Detection: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass data.

Data Interpretation: Isotopic Pattern and Fragmentation

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (m/z).

Expected Mass Spectrometry Data

| m/z Value (Predicted) | Ion | Significance |

|---|---|---|

| 231.9604 | [M+H]⁺ (for ⁷⁹Br) | The protonated molecular ion containing the lighter bromine isotope. |

| 233.9583 | [M+H]⁺ (for ⁸¹Br) | The protonated molecular ion containing the heavier bromine isotope. This peak should be of similar intensity to the m/z 231.96 peak. |

| 200.93 | [M+H - OCH₃]⁺ | A common fragment corresponding to the loss of the methoxy radical from the ester. |

| 172.94 | [M+H - CO₂CH₃]⁺ | Fragmentation involving the loss of the entire carbomethoxy group. |

Caption: Predicted fragmentation pathway in positive-ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the tautomeric state. IR spectroscopy validates the presence of key functional groups, including the ester and pyridone carbonyls. Finally, high-resolution mass spectrometry confirms the elemental formula and provides the definitive signature of a monobrominated compound through its characteristic 1:1 isotopic pattern for the molecular ion. Together, these techniques provide the necessary data for researchers and drug development professionals to confidently verify the identity, purity, and structure of this important pharmaceutical intermediate.

References

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Engineering Research & Technology, 11.

- Kantharaju, K., et al. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-801.

- Mary, Y. S., et al. Spectroscopic Investigations of 2-Aminopyridine. Trade Science Inc.

- Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1094, 18-26.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation.

- Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2469.

- ResearchGate. What cause dmso-d6 peak to appear at 3.33 on proton spectra?. (2016).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. Wiley.

- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts.

- PubChemLite. Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3).

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹³C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxynicotinate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple spectral depiction, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the intricate interplay of substituent effects—namely the bromo, hydroxyl, and methyl ester groups—on the chemical shifts and coupling patterns of the pyridine ring protons. Furthermore, this guide furnishes a robust, field-tested protocol for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results. Visual aids, including a detailed molecular structure and a simulated ¹H NMR spectrum, are provided to facilitate a deeper understanding of the structure-spectrum correlation.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₆BrNO₃, is a substituted pyridine derivative.[1][2] Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding. The specific substitution pattern of this compound, featuring an electron-withdrawing bromine atom, an electron-donating hydroxyl group, and a methyl ester, creates a unique electronic environment around the pyridine ring. Understanding the precise structure and electronic distribution of this molecule is paramount for predicting its reactivity, biological activity, and material properties. ¹H NMR spectroscopy stands as the most powerful analytical technique for elucidating such detailed structural information in solution.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.1 - 8.3 | Doublet (d) | ~ 2.5 Hz (⁴J) | 1H |

| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2.5 Hz (⁴J) | 1H |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | - | 3H |

| -OH | ~ 10.0 - 12.0 | Broad Singlet (br s) | - | 1H |

Justification of Predicted Spectrum:

The predicted ¹H NMR spectrum is derived from a systematic analysis of the electronic effects of each substituent on the pyridine ring.

-

Pyridine Ring Protons (H-4 and H-6): In an unsubstituted pyridine ring, the protons at the α-positions (C2 and C6) are the most deshielded, followed by the γ-proton (C4), and then the β-protons (C3 and C5).[3]

-

Hydroxyl Group (-OH) at C-2: The hydroxyl group is a strong electron-donating group through resonance, which would typically shield the protons on the ring. However, the 2-hydroxypyridine tautomer is in equilibrium with its 2-pyridone form. In many cases, the pyridone form is the major tautomer, which significantly alters the electronic landscape. For this prediction, we consider the influence of the 2-hydroxy form.

-

Bromo Group (-Br) at C-5: The bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), which deshields the remaining ring protons. Its influence is most pronounced on the adjacent protons.

-

Methyl Ester (-COOCH₃) at C-3: The methyl ester group is electron-withdrawing, further deshielding the ring protons.

-

Combined Effects: The interplay of these substituents leads to the downfield chemical shifts for both H-4 and H-6. The proton at C-6 is expected to be slightly more downfield than the proton at C-4 due to its proximity to the electronegative nitrogen atom.

-

Coupling: The two remaining protons on the pyridine ring, H-4 and H-6, are meta to each other. This results in a small meta-coupling (⁴J) on the order of 2-3 Hz, leading to the appearance of two doublets.[3]

-

-

Methyl Ester Protons (-OCH₃): The protons of the methyl group in the ester functionality typically appear as a sharp singlet in the range of 3.5-4.0 ppm. The electron-withdrawing nature of the adjacent carbonyl group causes this downfield shift.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. In a relatively non-polar solvent like CDCl₃, it is expected to appear as a broad singlet at a significantly downfield position, potentially between 10.0 and 12.0 ppm, especially if intramolecular hydrogen bonding with the adjacent ester group occurs.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized experimental protocol is critical for obtaining a high-resolution and reproducible ¹H NMR spectrum.

Workflow for ¹H NMR Analysis:

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity this compound. b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[4] c. Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary. d. Transfer the solution into a clean, dry 5 mm NMR tube. It is good practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. e. Cap the NMR tube securely.

-

Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the probe for the ¹H frequency. d. Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. e. Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments). f. Set appropriate acquisition parameters, including a spectral width that encompasses all expected signals (e.g., 0-16 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of at least 1-2 seconds.

-

Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in the absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). e. Integrate the area under each peak to determine the relative number of protons. f. Identify the multiplicity (singlet, doublet, etc.) and measure the coupling constants (J-values) for each multiplet.

Trustworthiness and Self-Validation

The predicted ¹H NMR spectrum and the provided experimental protocol form a self-validating system. The predicted chemical shifts and coupling constants serve as a benchmark for experimental results. Any significant deviation from the predicted values should prompt a critical evaluation of the sample's purity, the experimental conditions, or potential structural misassignment. For unambiguous assignment, especially in cases of complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A COSY spectrum would definitively show the coupling between H-4 and H-6, while an HSQC spectrum would correlate each proton to its directly attached carbon atom.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and for probing its electronic properties. The predicted spectrum, characterized by two meta-coupled doublets in the aromatic region, a singlet for the methyl ester protons, and a broad downfield signal for the hydroxyl proton, provides a clear and interpretable signature for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality ¹H NMR data, which is indispensable for advancing research and development in fields that utilize this versatile pyridine derivative.

References

- Kirk, K. L. (1999). Biochemistry of the Halogens and Inorganic Halides. Springer Science & Business Media.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- PubChem. (n.d.). 2-Hydroxynicotinic acid.

- PubChem. (n.d.). 5-Bromonicotinic acid.

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. 2-Hydroxynicotinic acid(609-71-2) 1H NMR [m.chemicalbook.com]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 5-bromo-2-hydroxynicotinate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxynicotinate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. Our approach is grounded in established spectroscopic principles and validated through comparative analysis with related molecular structures.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. ¹³C NMR, in particular, offers a direct probe into the carbon skeleton of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being exquisitely sensitive to the local electronic environment. This sensitivity allows for the precise determination of functional groups, connectivity, and even subtle stereochemical relationships.

For a molecule such as this compound, a substituted pyridine derivative, ¹³C NMR is crucial for confirming its synthesis and purity. The pyridine ring, with its heteroaromatic nature, and the presence of electron-withdrawing (bromo, methyl ester) and electron-donating (hydroxyl) substituents create a distinct electronic landscape. Understanding how these features manifest in the ¹³C NMR spectrum is key to its unambiguous characterization.

Predicted ¹³C NMR Spectrum of this compound

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 163.5 | Attached to an electronegative oxygen and nitrogen, significantly deshielded. In the pyridone tautomer, this carbon is an amide-like carbonyl. |

| C3 | 108.0 | Shielded due to the electron-donating effect of the adjacent hydroxyl group (in the pyridinol form) or the enamine-like character (in the pyridone form). |

| C4 | 140.0 | Deshielded due to its position relative to the electron-withdrawing ester group and the nitrogen atom. |

| C5 | 105.0 | Directly attached to the electronegative bromine atom, leading to a downfield shift. However, the heavy atom effect of bromine can also cause some shielding. |

| C6 | 145.0 | Adjacent to the ring nitrogen, resulting in significant deshielding. |

| C=O | 168.0 | Typical chemical shift for an ester carbonyl carbon.[3] |

| O-CH₃ | 52.5 | Standard chemical shift for a methyl ester carbon. |

In-depth Spectral Interpretation and Justification

The predicted chemical shifts are derived from a careful consideration of the electronic effects of each substituent on the pyridine ring. The 2-hydroxy-5-bromopyridine core exists in a tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form often predominating in solution. This equilibrium significantly influences the electronic distribution and, consequently, the ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

-

C2 (163.5 ppm): The significant downfield shift of C2 is characteristic of a carbon atom in a 2-pyridone system, where it bears considerable carbonyl character. The direct attachment to both nitrogen and oxygen atoms strongly deshields this nucleus.

-

C3 (108.0 ppm): This carbon is adjacent to the electron-donating hydroxyl/oxo group and is expected to be shielded. Its position meta to the nitrogen further contributes to its upfield shift compared to other carbons in the ring.

-

C4 (140.0 ppm): The chemical shift of C4 is influenced by the para-relationship to the nitrogen and the meta-relationship to the bromo and hydroxyl groups. The electron-withdrawing nature of the adjacent ester group further deshields this carbon.

-

C5 (105.0 ppm): The carbon directly bonded to bromine (C5) experiences two opposing effects: the electronegativity of bromine causes a downfield shift, while the "heavy atom effect" can induce an upfield shift. In this case, the predicted value reflects a net shielding effect compared to an unsubstituted carbon, a phenomenon observed in other bromo-substituted aromatic systems.

-

C6 (145.0 ppm): Being alpha to the ring nitrogen, C6 is significantly deshielded. This is a characteristic feature of carbons adjacent to the heteroatom in pyridine and its derivatives.[2]

-

Carbonyl and Methyl Carbons (168.0 and 52.5 ppm): The chemical shifts for the ester carbonyl (C=O) and the methyl (O-CH₃) carbons are in the expected regions for a methyl ester of an aromatic carboxylic acid.[4]

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal signal-to-noise ratio.

1. Sample Preparation:

- Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so it should be reported with the data.[5]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

- Tune and match the ¹³C probe.

- Set the sample temperature to a constant value (e.g., 298 K) to ensure reproducibility.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Spectral Width: A sweep width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.

- Acquisition Time: An acquisition time of at least 1-2 seconds to ensure good resolution.

- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which often have longer relaxation times.

- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform of the Free Induction Decay (FID).

- Phase the resulting spectrum.

- Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all carbon signals, especially in cases of spectral overlap or uncertainty in predictions, advanced 2D NMR experiments are invaluable.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). It is highly effective for assigning the signals of protonated carbons (C3, C4, C6, and the methyl carbon).

-

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (C2, C5, and the carbonyl carbon) by observing their correlations to nearby protons. For instance, the carbonyl carbon should show a correlation to the methyl protons.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of substituent effects, tautomerism, and the application of standard and advanced NMR techniques allows for a confident and complete assignment of all carbon resonances. The predicted spectrum and the detailed experimental protocol provided in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds, ensuring the integrity and accuracy of their structural characterization efforts.

References

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]